molecular formula C21H26N8O B14925020 N,1,3-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N,1,3-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14925020
M. Wt: 406.5 g/mol
InChI Key: HXVBRFJTLALWQG-UHFFFAOYSA-N
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Description

N,1,3-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1,3-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The starting materials are usually pyrazole derivatives, which undergo various chemical transformations such as alkylation, acylation, and cyclization to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to handle the complex synthesis steps. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

N,1,3-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific pH levels, and the use of organic solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

N,1,3-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N,1,3-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N,1,3-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its unique structural features and diverse biological activities. Its multiple pyrazole rings and functional groups provide a versatile platform for various chemical modifications and applications .

Properties

Molecular Formula

C21H26N8O

Molecular Weight

406.5 g/mol

IUPAC Name

N,1,3-trimethyl-N-[(2-methylpyrazol-3-yl)methyl]-6-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H26N8O/c1-12-18(14(3)27(5)24-12)17-10-16(19-13(2)25-29(7)20(19)23-17)21(30)26(4)11-15-8-9-22-28(15)6/h8-10H,11H2,1-7H3

InChI Key

HXVBRFJTLALWQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)N(C)CC4=CC=NN4C

Origin of Product

United States

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